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molecular formula C7H3F2NO3 B3031646 2,6-Difluoro-3-nitrobenzaldehyde CAS No. 606966-11-4

2,6-Difluoro-3-nitrobenzaldehyde

Cat. No. B3031646
M. Wt: 187.1 g/mol
InChI Key: KFAXVNHRKYGPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08841462B2

Procedure details

To stirring 69% nitric acid (6.48 ml, 93.59 mmol) cooled to 5° C. was added concentrated sulfuric acid (4.16 ml, 78.11 mmol) dropwise, keeping the internal temperature below 8° C. After complete addition stirring was continued for 15 minutes. This mixture was added to a solution of 2,6-difluorobenzaldehyde (10 g, 70.37 mmol) in concentrated sulfuric acid (50 ml) dropwise keeping the internal temperature below 10° C. After complete addition the mixture was stirred at 5° C. for 15 minutes then allowed to warm to room temperature over 90 minutes. The reaction mixture was poured onto ice-water (400 ml) and the resulting solid stirred for 1 hour. The solid was collected by filtration, washed with water and dried under vacuum to yield the title compound (9.27 g, 70%). 1H NMR (DMSO-d6, 300 MHz): 10.21 (1 H, t, J=1.02 Hz), 8.52 (1 H, ddd, J=9.38, 8.60, 5.51 Hz), 7.51 (1 H, td, J=9.53, 1.76 Hz).
Quantity
6.48 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4.16 mL
Type
solvent
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[C:7]=1[CH:8]=[O:9]>S(=O)(=O)(O)O>[F:5][C:6]1[C:13]([N+:1]([O-:4])=[O:2])=[CH:12][CH:11]=[C:10]([F:14])[C:7]=1[CH:8]=[O:9]

Inputs

Step One
Name
Quantity
6.48 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C=O)C(=CC=C1)F
Name
Quantity
50 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
4.16 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature below 8° C
ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
the internal temperature below 10° C
ADDITION
Type
ADDITION
Details
After complete addition the mixture
STIRRING
Type
STIRRING
Details
was stirred at 5° C. for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 90 minutes
Duration
90 min
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice-water (400 ml)
STIRRING
Type
STIRRING
Details
the resulting solid stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(C=O)C(=CC=C1[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 9.27 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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